N-Desmethyl-U-47700

Descripción

Propiedades

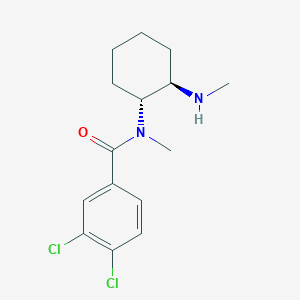

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLMIGVJKXDEGR-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342244 |

Source

|

| Record name | N-Desmethyl U 47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-73-1 |

Source

|

| Record name | N-Desmethyl U-47700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl U 47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL U-47700 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethyl-U-47700: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-U-47700 is the primary active metabolite of U-47700, a potent, synthetic opioid analgesic.[1][2] Developed in the 1970s but never marketed for medical use, U-47700 and its metabolites have emerged as substances of interest in forensic and pharmacological research due to their prevalence in the recreational drug market.[3][4] Understanding the pharmacological properties of this compound is critical for interpreting its toxicological significance and its contribution to the overall effects of the parent compound. This guide provides a detailed overview of its receptor binding affinity, functional activity, and the experimental protocols used for its characterization.

Core Pharmacological Properties

Mechanism of Action

Like its parent compound, this compound exerts its effects primarily as an agonist at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[5][6] Activation of the MOR by an agonist initiates a downstream signaling cascade through the inhibitory G protein (Gi/o) pathway.[5][7] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channels, ultimately resulting in the analgesic and other opioid-associated effects.[8]

Receptor Binding Affinity

Radioligand binding assays have demonstrated that this compound has a significantly lower affinity for the μ-opioid receptor compared to its parent compound, U-47700.[6] Its affinity is approximately 18-fold weaker than U-47700.[6] The N,N-didesmethyl metabolite is even less potent, showing minimal affinity for the MOR.[6] While U-47700 shows selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors, this compound is less selective.[6]

Functional Activity & Efficacy

In vitro functional assays confirm that the demethylation of U-47700 leads to a substantial reduction in both potency and efficacy at the μ-opioid receptor.[9][10][11] Studies using a live cell-based reporter assay (NanoLuc® Binary Technology) show that the potency (measured by EC₅₀) of this compound is about 20 times lower than that of U-47700.[10][11] Furthermore, its maximal efficacy (Emax) is also considerably reduced compared to both U-47700 and the reference agonist hydromorphone.[9][10][11] This indicates that this compound is a weaker partial agonist at the MOR than its parent compound.[9][10][11]

Quantitative Data

The following tables summarize the key quantitative pharmacological parameters for this compound in comparison to its parent compound and standard reference opioids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) |

| U-47700 | 11.1[6] | 1220[6] | 287[6] |

| This compound | 206[6] | - | - |

| N,N-Didesmethyl-U-47700 | 4080[4] | - | - |

| Morphine | 2.7[6] | - | - |

| Lower Ki values indicate higher binding affinity. Data for DOR and KOR for metabolites are not consistently reported in the literature. |

Table 2: In Vitro μ-Opioid Receptor Functional Activity

| Compound | Potency (EC₅₀, nM) | Efficacy (Emax, % relative to Hydromorphone) |

| U-47700 | 186[11] | 183%[11] |

| This compound | 3770[11] | 127%[11] |

| N,N-Didesmethyl-U-47700 | >5000[11] | 39.2%[11] |

| Hydromorphone | - | 100% (Reference)[11] |

| EC₅₀ represents the concentration for 50% of maximal response; a lower value indicates higher potency. Emax represents the maximum effect of the compound. |

Mandatory Visualizations

Metabolic Pathway of U-47700

Radioligand Binding Assay Workflow

μ-Opioid Receptor (MOR) Signaling Pathway

NanoBiT® Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.[12][13]

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the μ-opioid receptor.

-

Materials:

-

Receptor Source: Membranes from cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.[13]

-

Radioligand: [³H]DAMGO, a high-affinity μ-opioid receptor agonist.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (10 µM) or another unlabeled opioid antagonist.[12]

-

Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[14]

-

Equipment: 96-well microplate, cell harvester with glass fiber filters, gamma or scintillation counter.[12][14]

-

-

Methodology:

-

Preparation: A fixed concentration of [³H]DAMGO (typically at or below its Kd) and varying concentrations of this compound are prepared in assay buffer.[14]

-

Incubation: The receptor membranes, radioligand, and competitor (this compound) are combined in a 96-well plate. Separate wells are prepared for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess naloxone). The plate is incubated (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.[12][14]

-

Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[12][14]

-

Quantification: The radioactivity retained on each filter, corresponding to the bound radioligand, is measured using a scintillation counter.[12]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

-

In Vitro μ-Opioid Receptor Activation Assay (NanoLuc® Binary Technology)

This is a live cell-based reporter assay to measure the functional activation of the MOR by monitoring the recruitment of an intracellular signaling partner, such as β-arrestin 2.[9][11]

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound at the human μ-opioid receptor.

-

Materials:

-

Cell Line: HEK293T cells stably expressing two fusion proteins: the human MOR fused to a large fragment of NanoLuc® luciferase (LgBiT) and β-arrestin 2 fused to a small, complementary fragment (SmBiT).[11][15]

-

Test Compounds: this compound, U-47700, and a reference agonist (e.g., hydromorphone).[11]

-

Reagents: Cell culture media, poly-D-lysine-coated 96-well plates, Nano-Glo® Live Cell reagent containing furimazine substrate.[10]

-

Equipment: Multimode microplate reader capable of measuring luminescence.[10]

-

-

Methodology:

-

Cell Seeding: The engineered HEK293T cells are seeded onto poly-D-lysine-coated 96-well plates and incubated overnight.[10]

-

Assay Preparation: The cell media is replaced with an assay medium, and the Nano-Glo® Live Cell reagent is added to each well. The plate is equilibrated in the luminometer until the signal stabilizes.[10]

-

Compound Addition: Varying concentrations of the test compounds (this compound, U-47700, hydromorphone) are added to the wells.[10]

-

Signal Detection: Agonist binding to the MOR induces a conformational change, leading to the recruitment of β-arrestin-SmBiT. This brings LgBiT and SmBiT into close proximity, reconstituting a functional NanoLuc® enzyme.[15][16] The enzyme catalyzes the furimazine substrate, generating a luminescent signal that is measured in real-time by the plate reader.[16]

-

Data Analysis: The luminescence data is used to generate dose-response curves. Non-linear regression is applied to determine the EC₅₀ (a measure of potency) and Emax (a measure of maximal efficacy) for each compound. Efficacy is often expressed relative to the maximal response of a standard agonist like hydromorphone.[10]

-

Conclusion

The pharmacological data clearly indicate that this compound is a significantly less potent and efficacious μ-opioid receptor agonist than its parent compound, U-47700.[6][10] While it is a primary metabolite and can be found in significant concentrations in vivo, its contribution to the overall toxic and pharmacological effects of U-47700 is likely limited due to its substantially reduced activity at the MOR.[6][10] These findings are crucial for forensic toxicologists in interpreting the clinical significance of detecting this metabolite and for researchers developing a more complete understanding of the structure-activity relationships within this class of synthetic opioids.

References

- 1. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of U-47700 and its metabolites: this compound and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]

- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 11. Are the N-demethylated metabolites of U-47700 more active than their parent compound? In vitro μ-opioid receptor activation of this compound and N,N-bisdesmethyl-U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. NanoBiT® Protein:Protein Interaction System Protocol [promega.sg]

In Vitro Metabolism of U-47700: A Technical Guide

This technical guide provides an in-depth overview of the in vitro metabolism of U-47700, a potent synthetic opioid. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its metabolic pathways, the enzymes involved, and detailed experimental protocols for its study.

Introduction to U-47700

U-47700, chemically known as 3,4-dichloro-N-[(1R, 2R)-2-(dimethylamino)-cyclohexyl]-N-methylbenzamide, is a synthetic opioid developed in the 1970s.[1][2] It is a selective µ-opioid receptor agonist with an analgesic potency approximately 7.5 times that of morphine in animal models.[1][2] Due to its emergence in the illicit drug market, understanding its metabolism is crucial for forensic toxicology and clinical settings.

Metabolic Pathways of U-47700

The primary metabolic transformations of U-47700 involve Phase I reactions, specifically N-demethylation and hydroxylation.[1][3] In vitro studies utilizing human liver microsomes (HLM) and S9 fractions have successfully identified several key metabolites.[1][4][5][6][7]

The major metabolites identified are:

This compound is consistently reported as the primary metabolite in these in vitro systems.[4][7] The formation of N,N-didesmethyl-U-47700 is believed to contribute to a reduction in the compound's toxicity.[1] While Phase II metabolism has not been extensively studied, the primary focus remains on these Phase I biotransformations.[1]

Enzymes Responsible for Metabolism

The metabolism of U-47700 is primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][8][9][10] In silico predictions and in vitro studies suggest the involvement of several CYP isoforms in the biotransformation of U-47700.[1]

Table 1: Proposed Cytochrome P450 Isoforms in U-47700 Metabolism

| Enzyme Family | Specific Isoforms | Proposed Metabolic Reaction |

| Cytochrome P450 | CYP1A2, CYP2C19 | N-demethylation (Formation of M1 and M2) |

| CYP3A4 | Hydroxylation | |

| CYP2C9, CYP2D6 | General Biotransformation |

Source: In silico predictions from ADMET Predictor software.[1]

The demethylation process leading to the formation of the main metabolites, M1 and M2, is predominantly attributed to the isoenzymes CYP1A2 and CYP2C19.[1]

Quantitative Data Summary

While comprehensive pharmacokinetic data from controlled human studies are unavailable, in vitro and in vivo animal studies provide valuable quantitative insights into the metabolism of U-47700.[1][11]

Table 2: In Vitro Metabolism of U-47700 in Human Liver Microsomes (HLM) and S9 Fraction

| Time (minutes) | U-47700 (Relative Amount) | This compound (M1) (Relative Amount) | N,N-didesmethyl-U-47700 (M2) (Relative Amount) |

| HLM Incubation | |||

| 0 | High | Low | Low |

| 15 | Decreasing | Increasing | Increasing |

| 30 | Decreasing | Increasing | Increasing |

| 60 | Decreasing | Increasing | Increasing |

| 90 | Low | High | Increasing |

| S9 Incubation | |||

| 0 | High | Low | Low |

| 15 | Decreasing | Increasing | Increasing |

| 30 | Decreasing | Increasing | Increasing |

| 60 | Decreasing | Increasing | Increasing |

| 90 | Low | High | Increasing |

Note: This table represents the general trend observed in studies where the concentration of U-47700 decreases over time, with a corresponding increase in its metabolites. N-desmethyl derivatives tend to dominate, and the concentration of the N,N-didesmethyl derivative increases towards the later stages of the experiment.[1]

Table 3: Concentrations of U-47700 and its Metabolites in Postmortem Blood Samples

| Analyte | Concentration Range (ng/mL) |

| U-47700 | 1.1 - 24,000 |

| This compound (M1) | 2.0 - 7,520 |

| N,N-didesmethyl-U-47700 (M2) | 0.7 - 1,947 |

Source: Data from analyses of autopsy materials.[1][11]

Experimental Protocols

The following are detailed methodologies for conducting in vitro metabolism studies of U-47700 using human liver microsomes (HLM) and S9 fractions.

In Vitro Incubation with Human Liver Microsomes (HLM) or S9 Fraction

This protocol outlines the general procedure for incubating U-47700 with HLM or S9 fractions to study its metabolic fate.

Materials:

-

U-47700 standard solution

-

Pooled human liver microsomes (HLM) or S9 fraction (e.g., from 50 donors, with a total protein concentration of 20 mg/mL)[1]

-

100 mM Phosphate buffer (pH 7.4)[1]

-

20 mM NADPH solution (in 100 mM phosphate buffer)[1]

-

Methanol or other suitable organic solvent for quenching

-

Eppendorf tubes

-

Water bath

Procedure:

-

To an Eppendorf tube, add 183 µL of 100 mM phosphate buffer.[1]

-

Add 2 µL of the U-47700 solution to achieve the desired final concentration (e.g., 150 µg/mL).[1]

-

Add 5 µL of 20 mg/mL HLM or S9 fraction.[1]

-

Pre-incubate the mixture in a water bath for 5 minutes.[1]

-

Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.[1]

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 90 minutes).[1]

-

Terminate the reaction at each time point by adding a quenching solvent (e.g., ice-cold methanol).

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis by LC-MS/MS.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the qualitative and quantitative analysis of U-47700 and its metabolites.[11]

Instrumentation:

-

A liquid chromatography system coupled with a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

-

Monitored Ions (m/z):

-

Data Acquisition and Processing:

-

Software such as Applied Biosystems Analyst can be used for data acquisition and processing.[1]

-

Visualizations

Metabolic Pathway of U-47700

Caption: Proposed metabolic pathway of U-47700.

Experimental Workflow for In Vitro Metabolism Study

Caption: General workflow for an in vitro metabolism experiment.

References

- 1. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application [mdpi.com]

- 2. U-47700 - Wikipedia [en.wikipedia.org]

- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The metabolism of opioid agents and the clinical impact of their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of U-47700 and its metabolites: this compound and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]

N-Desmethyl-U-47700: An In-Depth Technical Guide to the Primary Metabolite of the Synthetic Opioid U-47700

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-47700, chemically known as 3,4-dichloro-N-[(1R, 2R)-2-(dimethylamino)-cyclohexyl]-N-methylbenzamide, is a potent synthetic opioid developed in the 1970s by the Upjohn Company.[1][2] Although never approved for medical use, it has emerged on the recreational drug market, leading to numerous intoxications and fatalities.[2][3] Understanding the metabolism of U-47700 is crucial for clinical and forensic toxicology. This guide provides a comprehensive overview of N-Desmethyl-U-47700, the primary metabolite of U-47700, covering its formation, pharmacokinetics, biological activity, and the analytical methods for its detection.

Metabolism of U-47700

The biotransformation of U-47700 primarily occurs through N-dealkylation. The initial and major metabolic step is the removal of one methyl group from the dimethylamino moiety, leading to the formation of this compound.[3][4][5] This is followed by a subsequent demethylation to form N,N-didesmethyl-U-47700.[3][4][5] In silico studies have predicted the formation of desmethyl derivatives as the major metabolic pathway with a high probability score.[1] While other pathways such as hydroxylation of the cyclohexyl ring are possible, N-demethylation is the predominant route.[3][4] In vitro studies using human liver microsomes (HLM) have confirmed that this compound is the principal metabolite.[5][6]

Pharmacokinetics

In vivo studies in rats have shown that after administration of U-47700, the parent drug is rapidly absorbed and metabolized.[6] The N-desmethyl and N,N-didesmethyl metabolites are found at concentrations in the same range as the parent compound but exhibit longer half-lives.[6] The concentration of U-47700 decreases over time, while the concentrations of its N-desmethyl derivatives increase, becoming the dominant species at later time points.[1][7] This indicates a slower elimination of the metabolites compared to the parent drug.[8]

Table 1: Pharmacokinetic Parameters of U-47700 and its Metabolites in Male Rats (Subcutaneous Administration)

| Compound | Dose of U-47700 (mg/kg) | Cmax (ng/mL) | t½ (min) | AUC (min*ng/mL) |

| U-47700 | 0.3 | 16 ± 2 | 68 | 1007 |

| 1.0 | 50 ± 6 | 102 | 4734 | |

| 3.0 | 148 ± 17 | 84 | 14,874 | |

| This compound | 0.3 | 12 ± 1 | 110 | 1289 |

| 1.0 | 57 ± 11 | 136 | 8158 | |

| 3.0 | 158 ± 20 | N/A | 33,881 | |

| N,N-Didesmethyl-U-47700 | 0.3 | 14 ± 1 | 126 | 6427 |

| 1.0 | 46 ± 6 | 301 | 34,463 | |

| 3.0 | 153 ± 17 | N/A | 69,834 | |

| Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; t½: Elimination half-life; AUC: Area under the concentration-time curve. Data extracted from Truver et al. (2020).[6] |

Pharmacodynamics and Biological Activity

U-47700 is a potent µ-opioid receptor (MOR) agonist.[9][10] While this compound is the primary metabolite, its biological activity is significantly lower than the parent compound.[1][11] Radioligand binding assays have demonstrated that this compound has a much weaker affinity for the µ-opioid receptor compared to U-47700.[3][6] The subsequent metabolite, N,N-didesmethyl-U-47700, shows an almost complete loss of receptor binding affinity.[7] This suggests that the pharmacological effects of U-47700 are primarily due to the parent compound and that metabolism leads to detoxification.[1]

Table 2: Opioid Receptor Binding Affinity and In Vitro Activity

| Compound | µ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | µ-Opioid Receptor EC50 (nM) |

| U-47700 | 11.1 | 287 | 1220 | 186 |

| This compound | 206 | - | - | 3770 |

| N,N-Didesmethyl-U-47700 | 4080 | - | - | >5000 |

| Morphine | 2.7 | - | - | - |

| Ki values represent the binding affinity (lower value indicates higher affinity). EC50 values represent the concentration for 50% of maximal response in a µ-opioid receptor activation assay. Data extracted from Truver et al. (2020) and Nordmeier et al. (2021).[6][11] |

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is based on methodologies described for the in vitro metabolic evaluation of U-47700.[1][5][12]

-

Incubation Mixture Preparation: A typical incubation mixture contains U-47700 (1 µM), pooled human liver microsomes (1 mg/mL protein), and an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).

-

Incubation: The mixture is pre-incubated at 37°C for 5 minutes before the reaction is initiated by the addition of U-47700. The samples are then incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins. The supernatant is then transferred to a new tube, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.

In Vivo Animal Study (Rat Model)

This protocol is a summary of the in vivo experiments conducted to study the pharmacokinetics of U-47700.[1][6]

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.[1][6]

-

Drug Administration: U-47700, dissolved in physiological saline, is administered via a specific route (e.g., subcutaneous or oral gavage) at various doses (e.g., 0.3, 1.0, 3.0, and 5.0 mg/kg body weight).[1][6]

-

Sample Collection: At predetermined time points (e.g., 15, 30, 60, 90, 120, 240, and 480 minutes) post-administration, biological samples such as blood, brain, and liver are collected.[1][6] Blood is collected via intravenous catheters or decapitation and processed to obtain plasma or serum.[1][6]

-

Sample Preparation (Homogenization and Extraction):

-

Tissue samples (liver, brain) are homogenized in water.[1]

-

An internal standard (e.g., U-47700-D6) is added to the homogenates or plasma/serum samples.[1]

-

A liquid-liquid extraction is performed using a suitable organic solvent (e.g., ethyl acetate) after basifying the sample with ammonia water.[1]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted for LC-MS/MS analysis.[1]

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized protocol for the quantification of U-47700 and its metabolites.[1]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Poroshell 120 C18) is commonly employed.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid) is used for separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is utilized.[1]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for U-47700, this compound, N,N-didesmethyl-U-47700, and the internal standard.[1]

-

Quantification: Calibration curves are constructed by analyzing samples with known concentrations of the analytes and the internal standard.[1]

Quantitative Data Summary

Table 3: Concentrations of U-47700 and Metabolites in Rat Tissues (ng/mL for Serum, ng/g for Liver and Brain)

| Dose (mg/kg) | Time (min) | Tissue | U-47700 | This compound | N,N-Didesmethyl-U-47700 |

| 1 | 30 | Serum | 113 ± 21 | 179 ± 25 | 132 ± 19 |

| 90 | Serum | 98 ± 15 | 215 ± 33 | 198 ± 28 | |

| 30 | Liver | 156 ± 29 | 102 ± 18 | 89 ± 14 | |

| 90 | Liver | 121 ± 22 | 145 ± 26 | 122 ± 21 | |

| 30 | Brain | 88 ± 16 | 65 ± 11 | 54 ± 9 | |

| 90 | Brain | 75 ± 13 | 89 ± 15 | 78 ± 13 | |

| 5 | 30 | Serum | 259 ± 41 | 625 ± 98 | 530 ± 85 |

| 90 | Serum | 221 ± 35 | 588 ± 92 | 499 ± 79 | |

| 30 | Liver | 389 ± 61 | 255 ± 40 | 223 ± 35 | |

| 90 | Liver | 303 ± 48 | 363 ± 57 | 305 ± 48 | |

| 30 | Brain | 220 ± 35 | 163 ± 26 | 135 ± 21 | |

| 90 | Brain | 188 ± 30 | 223 ± 35 | 195 ± 31 | |

| Data are presented as mean ± SEM. Data extracted from Rojek et al. (2023).[1] |

Table 4: Concentrations of U-47700 and Metabolites in Human Autopsy Blood Samples

| Analyte | Concentration Range (ng/mL) |

| U-47700 | 83 – 24,000 |

| This compound | 2.0 – 7,520 |

| N,N-Didesmethyl-U-47700 | 18 – 1,947 |

| Data from 12 autopsy cases. Data extracted from Rojek et al. (2019). |

Conclusion

This compound is unequivocally the primary metabolite of U-47700, formed through N-demethylation. While it is present in significant concentrations in biological samples following U-47700 exposure, often exceeding the parent drug concentration at later time points, its contribution to the overall opioid effect is likely minimal due to its substantially reduced affinity and activity at the µ-opioid receptor. The metabolic pathway appears to be a detoxification process. The detection of this compound and N,N-didesmethyl-U-47700 is of high forensic importance, as it can confirm the ingestion of U-47700 even when the parent compound has been cleared from the system. Further research should focus on the specific cytochrome P450 enzymes responsible for the metabolism of U-47700 and the potential for drug-drug interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. U-47700: An Emerging Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicokinetics of U-47700, tramadol, and their main metabolites in pigs following intravenous administration: is a multiple species allometric scaling approach useful for the extrapolation of toxicokinetic parameters to humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. U-47700 - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Development of a vaccine against the synthetic opioid U-47700 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of U-47700: A Technical Guide to Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-47700, a potent synthetic opioid, has emerged as a significant compound of interest in forensic toxicology and clinical settings.[1][2] Developed in the 1970s by the Upjohn company, this non-fentanyl opioid is approximately 7.5 times more potent than morphine in animal models.[3][4] Understanding its metabolic pathways is crucial for developing reliable analytical methods for its detection in biological matrices and for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the discovery and identification of U-47700 metabolites, detailing experimental protocols and presenting key quantitative data.

The primary metabolic transformations of U-47700 involve N-dealkylation and hydroxylation of the cyclohexyl ring.[5][6] In vitro studies utilizing human liver microsomes (HLM) and in vivo animal models have been instrumental in identifying the major metabolites.[3][7][8] The principal metabolites identified include N-desmethyl-U-47700 (M1), N,N-didesmethyl-U-47700 (M2), hydroxy-N-desmethyl-U-47700 (M3), and hydroxy-N,N-didesmethyl-U-47700 (M4).[3] While the parent compound can be detected, its metabolites, particularly the N-desmethyl derivatives, often serve as more reliable markers of exposure in urine samples.[9]

Metabolic Pathways of U-47700

The biotransformation of U-47700 is a stepwise process primarily involving demethylation and subsequent hydroxylation. Computational predictions, such as those using ADMET Predictor software, indicate a high probability for the formation of desmethyl derivatives.[3] These predictions have been largely confirmed by in vitro and in vivo experimental data.[3][10] The N-desmethyl and N,N-didesmethyl metabolites have been consistently identified as the major species in human casework.[5]

Quantitative Analysis of U-47700 and its Metabolites

Quantitative analysis of U-47700 and its metabolites is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11] These methods offer the high sensitivity and specificity required for detection in complex biological matrices. The following tables summarize quantitative data from various studies.

Table 1: Concentrations of U-47700 and its Metabolites in Postmortem Whole Blood Samples [11]

| Analyte | Concentration Range (ng/mL) |

| U-47700 | 1.1 - 1367 |

| This compound | 4.0 - 1400 |

| N,N-didesmethyl-U-47700 | 0.7 - 658 |

Table 2: Concentrations of U-47700 and its Metabolites in a Case of Overdose (Urine and Serum) [9]

| Analyte | Urine Concentration (ng/mL) | Serum Concentration (ng/mL) |

| U-47700 | 228 | 394 |

| This compound | 1964 | - |

| N,N-didesmethyl-U-47700 | 618 | - |

| hydroxy-N-desmethyl-U-47700 | 447 | - |

| hydroxy-N,N-didesmethyl-U-47700 | 247 | - |

Table 3: Pharmacokinetic Parameters of U-47700 and its Metabolites in Rat Plasma (1.0 mg/kg s.c. dose) [12]

| Analyte | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | AUC (min*ng/mL) |

| U-47700 | 110 | 15-38 | 68-102 | 9872 |

| This compound | <110 | Delayed | 136 | 8158 |

| N,N-didesmethyl-U-47700 | Comparable to U-47700 | - | 301 | 34463 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used for the identification and quantification of U-47700 metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is adapted from studies investigating the in vitro biotransformation of U-47700.[3][10]

Objective: To identify metabolites of U-47700 generated by human liver enzymes.

Materials:

-

U-47700

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., U-47700-D6)

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing HLM, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiation: Add U-47700 to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination: Stop the reaction by adding ice-cold acetonitrile. This also serves to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.

In Vivo Metabolism in a Rat Model

This protocol is based on pharmacokinetic studies of U-47700 in rats.[3][12]

Objective: To identify and quantify U-47700 and its metabolites in a living organism.

Materials:

-

U-47700 solution for injection

-

Wistar rats

-

Equipment for blood collection (e.g., jugular vein catheters)

-

Anticoagulant (e.g., EDTA)

-

Solid Phase Extraction (SPE) cartridges for sample clean-up

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a specific dose of U-47700 to the rats (e.g., subcutaneously).

-

Blood Sampling: Collect blood samples at various time points post-administration via the indwelling catheters.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation (SPE):

-

Condition the SPE cartridge with methanol and water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Analysis: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized procedure for the quantification of U-47700 and its metabolites.[3][11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Monitored MRM Transitions (Example): [3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| U-47700 | 329.0 | 284.0 |

| This compound | 314.9 | 283.9 |

| N,N-didesmethyl-U-47700 | 301.0 | 172.9 |

| U-47700-D6 (IS) | 336.0 | 286.0 |

Conclusion

The identification and quantification of U-47700 metabolites are well-established through a combination of in silico prediction, in vitro metabolism studies, and in vivo animal models, with confirmation from authentic human samples. The primary metabolic route involves N-demethylation, leading to the formation of this compound and N,N-didesmethyl-U-47700, followed by hydroxylation. These metabolites are crucial targets for forensic and clinical laboratories for confirming exposure to U-47700. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this potent synthetic opioid. Continued research is necessary to fully elucidate the complete metabolic profile, including phase II metabolism, and to understand the pharmacological activity of the identified metabolites.[6]

References

- 1. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. U-47700 - Wikipedia [en.wikipedia.org]

- 5. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A case of U-47700 overdose with laboratory confirmation and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of U-47700 and its metabolites in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Pharmacology of N-Desmethyl-U-47700 at Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of N-Desmethyl-U-47700, the primary active metabolite of the potent synthetic opioid U-47700, at opioid receptors. Drawing upon available in vitro pharmacological data, this document summarizes the binding affinity and functional activity of this compound, with a particular focus on its interaction with the mu-opioid receptor (MOR). Detailed experimental methodologies for key assays are provided, and the downstream signaling pathways are illustrated. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound is the principal metabolite of U-47700, a synthetic opioid that has been associated with numerous public health concerns.[1][2] Understanding the pharmacological profile of this metabolite is crucial for a comprehensive assessment of the parent compound's in vivo effects and toxicological profile. This guide focuses on the molecular interactions of this compound with opioid receptors, the primary targets for its pharmacological activity.

Quantitative Pharmacology of this compound

The interaction of this compound with opioid receptors has been characterized primarily through in vitro binding and functional assays. The available quantitative data from these studies are summarized in the tables below.

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors. These assays measure the displacement of a radiolabeled ligand by the compound of interest, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

| Compound | Receptor | Ki (nM) | Fold difference from U-47700 |

| This compound | μ-opioid | 206 | 18.6x lower affinity |

| U-47700 | μ-opioid | 11.1 | - |

| N,N-didesmethyl-U-47700 | μ-opioid | 4080 | 367.6x lower affinity |

| U-47700 | δ-opioid | 1220 | - |

| U-47700 | κ-opioid | 287 | - |

Data sourced from radioligand binding assays using rat brain tissue.[3]

Functional Activity at the Mu-Opioid Receptor

The functional activity of this compound at the mu-opioid receptor (MOR) has been assessed using cell-based assays that measure downstream signaling events upon receptor activation. The data below is from a live cell-based reporter assay utilizing NanoLuc® Binary Technology (NanoBiT®) to specifically measure the recruitment of β-arrestin 2 to the MOR.

| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) |

| This compound | 3770 | 127% |

| U-47700 | 186 | 183% |

| N,N-bisdesmethyl-U-47700 | >5000 | 39.2% |

Data sourced from a NanoLuc® Binary Technology (NanoBiT®) β-arrestin 2 recruitment assay.[4][5]

Mechanism of Action at the Mu-Opioid Receptor

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). Ligand binding to these receptors can initiate two primary downstream signaling cascades: the G-protein pathway and the β-arrestin pathway.

Mu-Opioid Receptor Signaling Pathways

The following diagram illustrates the two primary signaling pathways initiated by MOR activation.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound at opioid receptors.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

Protocol Details:

-

Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid agonist (e.g., 10 µM DAMGO).

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NanoLuc® Binary Technology (NanoBiT®) β-Arrestin 2 Recruitment Assay

This protocol describes a live-cell assay to measure the recruitment of β-arrestin 2 to the MOR upon agonist stimulation.[4][5][7]

Protocol Details:

-

Cell Culture: HEK293 cells stably expressing the human mu-opioid receptor fused to the large subunit of NanoLuc® luciferase (MOR-LgBiT) and the small subunit of NanoLuc® luciferase fused to β-arrestin 2 (SmBiT-βarr2) are cultured in appropriate media (e.g., DMEM with 10% FBS).[7]

-

Cell Seeding: Cells are seeded into white, clear-bottom 96-well plates at a density of approximately 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The culture medium is replaced with Opti-MEM, and the cells are treated with various concentrations of the test compound (this compound) or a reference agonist (e.g., hydromorphone).

-

Substrate Addition: The Nano-Glo® Live Cell Assay substrate is added to each well according to the manufacturer's instructions.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 10 minutes) in the dark.

-

Luminescence Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized to the maximum response of the reference agonist (Emax set to 100%). A concentration-response curve is generated using non-linear regression to determine the EC50 and Emax values for the test compound.

Discussion and Conclusion

The available in vitro data demonstrates that this compound is a pharmacologically active metabolite of U-47700 that acts as a full agonist at the mu-opioid receptor. However, its binding affinity and potency for β-arrestin 2 recruitment are significantly lower than those of its parent compound.[3][4][6] The reduced potency of this compound at the MOR suggests that it may contribute less to the overall opioid effects following U-47700 administration, although its higher concentrations in the brain could potentially offset this lower potency to some extent.[7]

Further research is warranted to fully elucidate the pharmacological profile of this compound. Specifically, studies assessing its activity in G-protein activation assays (e.g., [35S]GTPγS binding) would provide a more complete understanding of its functional selectivity and potential for biased agonism. A direct comparison of its G-protein activation and β-arrestin recruitment profiles would be invaluable for a comprehensive risk assessment and for understanding its contribution to the overall pharmacological and toxicological effects of U-47700.

This technical guide provides a summary of the current understanding of the mechanism of action of this compound at opioid receptors. The provided data and experimental protocols serve as a valuable resource for researchers in the field.

References

- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Are the N-demethylated metabolites of U-47700 more active than their parent compound? In vitro μ-opioid receptor activation of this compound and N,N-bisdesmethyl-U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

N-Desmethyl-U-47700: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-U-47700 is the primary metabolite of U-47700, a potent synthetic opioid. As the study of novel psychoactive substances and their metabolic fate is crucial for forensic science, toxicology, and drug development, this technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. This document summarizes key data from scientific literature, presents experimental protocols for its identification and quantification, and visualizes relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is formed through the N-dealkylation of its parent compound, U-47700.[1][2] It typically exists as a neat solid at room temperature.[3][4] While specific experimentally determined physical properties such as melting point and solubility are not widely published, predicted values and data from suppliers of analytical reference standards provide valuable insights.

| Property | Value | Source |

| IUPAC Name | trans-3,4-dichloro-N-methyl-N-[2-(methylamino)cyclohexyl]-benzamide | [3][4][5] |

| Chemical Formula | C₁₅H₂₀Cl₂N₂O | [3][4][5][6] |

| Molecular Weight | 315.2 g/mol | [3][4][5] |

| CAS Number | 67579-73-1 | [3][4][5][6] |

| Appearance | Neat solid | [3][4] |

| Boiling Point (Predicted) | 465.4 ± 45.0 °C | [6][7] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [6] |

Pharmacological Profile

This compound is categorized as an opioid.[3][4] Its pharmacological activity is primarily mediated through interaction with the µ-opioid receptor (MOR), though its affinity and potency are significantly lower than that of the parent compound, U-47700.

| Parameter | This compound | U-47700 | Source |

| µ-Opioid Receptor Binding Affinity (Ki) | 206 nM | 11.1 nM | [8] |

| µ-Opioid Receptor Activation Potency (EC₅₀) | 3770 nM | 186 nM | [9][10][11] |

| Maximal Efficacy at MOR (Eₘₐₓ, relative to hydromorphone) | 127% | 183% | [9][10][11] |

Metabolism

This compound is the major metabolite of U-47700, formed via N-demethylation.[12] It can be further metabolized to N,N-didesmethyl-U-47700.[12] The metabolic pathway is a critical aspect of understanding the pharmacokinetics and duration of effects of U-47700.

Metabolic conversion of U-47700 to its metabolites.

Analytical Data

The primary method for the definitive identification and quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Analytical Method | Key Parameters |

| LC-MS/MS | Precursor Ion (m/z): 315.1[2] Product Ions (m/z): 172.9, 144.9[2] Retention Time: ~8.3 min (under specific chromatographic conditions)[12] |

| GC-MS | A deuterated internal standard (N-Desmethyl U-47700-D3) is available for GC/MS applications, suggesting its utility in this analytical technique.[13] |

| NMR | Specific ¹H-NMR and ¹³C-NMR data for this compound are not readily available in the scientific literature. For reference, the ¹H-NMR (in MeOD) for the parent compound U-47700 shows characteristic signals for the aromatic protons between 7.55 and 7.84 ppm and methyl group protons around 2.9-3.0 ppm.[14] |

| FTIR | While specific FTIR data for this compound is not published, analysis of related compounds suggests the presence of characteristic peaks for amide C=O stretching and aromatic C-Cl bonds.[9] |

Experimental Protocols

In Vitro Metabolism of U-47700

This protocol outlines the methodology used to identify this compound as a metabolite of U-47700 using human liver microsomes (HLM).[12][15]

-

Preparation of Incubation Mixture:

-

In an Eppendorf tube, combine 183 µL of 100 mM phosphate buffer (pH 7.4), 2 µL of a U-47700 solution (to achieve a final concentration of 150 µg/mL), and 5 µL of HLM (20 mg/mL).[12]

-

-

Pre-incubation:

-

Pre-incubate the mixture in a water bath for 5 minutes.[12]

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.[12]

-

-

Incubation:

-

Incubate the samples at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 90 minutes).[12]

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding a quenching solvent, such as acetonitrile.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the formation of metabolites.

-

Workflow for the in vitro metabolism study of U-47700.

Quantification of this compound in Blood by LC-MS/MS

This protocol is a summary of validated methods for the quantification of this compound in whole blood samples.[2][6][16][17][18]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Dilute 1 mL of whole blood with a buffer (e.g., PBS or carbonate buffer).[2][18]

-

Add an internal standard (e.g., this compound-d₃).[2]

-

Condition an SPE cartridge (e.g., C18) with methanol, water, and buffer.[2]

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with water, acetic acid, and methanol).[18]

-

Elute the analyte with an appropriate solvent mixture (e.g., methylene chloride/isopropanol/ammonium hydroxide).[18]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

-

Quantification:

Signaling Pathway

As an opioid, this compound is presumed to exert its effects through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a signaling cascade that leads to the analgesic and other physiological effects.[1][5][19][20][21]

Simplified G-protein mediated signaling cascade following µ-opioid receptor activation.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound. The provided data on its pharmacology, metabolism, and analytical detection, along with detailed experimental protocols, serves as a valuable tool for researchers in the fields of forensic toxicology, pharmacology, and drug development. Further research is warranted to determine precise experimental values for all physical properties and to fully elucidate its complete toxicological profile.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. d-nb.info [d-nb.info]

- 4. caymanchem.com [caymanchem.com]

- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of U-47700 and its metabolites: this compound and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]

- 7. This compound | Drug Metabolite | 67579-73-1 | Invivochem [invivochem.com]

- 8. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 11. Are the N-demethylated metabolites of U-47700 more active than their parent compound? In vitro μ-opioid receptor activation of this compound and N,N-bisdesmethyl-U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. N-Desmethyl U-47700-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of U-47700 and its metabolites in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 18. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

In Vivo Formation of N-Desmethyl-U-47700 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of N-Desmethyl-U-47700, a primary metabolite of the potent synthetic opioid U-47700, in various animal models. The document synthesizes key findings from preclinical studies, focusing on quantitative data, experimental methodologies, and metabolic pathways to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction

U-47700 is a selective µ-opioid receptor agonist that has emerged as a dangerous substance of abuse.[1][2] Understanding its metabolic fate is crucial for clinical diagnostics, forensic toxicology, and the development of potential therapeutic interventions. One of the primary metabolic routes for U-47700 is N-demethylation, leading to the formation of this compound.[3][4] Animal models, particularly rodents, have been instrumental in characterizing the pharmacokinetics and metabolism of U-47700 in a controlled setting.[1][5] This guide consolidates the current knowledge on the in vivo generation of this key metabolite.

Quantitative Analysis of this compound Formation

Studies in rat models have consistently demonstrated the formation of this compound following administration of the parent compound. The concentration and pharmacokinetic profile of this metabolite are dose- and time-dependent.

Plasma Pharmacokinetics in Rats

Subcutaneous administration of U-47700 to male Sprague-Dawley rats resulted in the rapid appearance of this compound in plasma. The maximum concentration (Cmax) of the metabolite was delayed compared to the parent drug, and it exhibited a longer half-life (t1/2).[1]

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following Subcutaneous U-47700 Administration [1]

| U-47700 Dose (mg/kg) | This compound Cmax (ng/mL) | This compound Tmax (min) | This compound AUC (min*ng/mL) | This compound t1/2 (min) |

| 0.3 | Not explicitly stated, but less than U-47700 Cmax | Delayed vs. parent | 1289 | 110 |

| 1.0 | Not explicitly stated, but less than U-47700 Cmax | Delayed vs. parent | 8158 | 136 |

| 3.0 | Not explicitly stated, but in the same range as U-47700 | Delayed vs. parent | 33881 | Not calculated |

Note: Cmax values for this compound were reported to be less than those of U-47700 at all doses, but reached levels in the same range as the parent compound.[1] The half-life for the 3.0 mg/kg dose could not be determined due to insufficient data on the descending limb of the time-concentration curve.[1]

Tissue Distribution in Rats

Oral administration of U-47700 to Wistar rats also led to the formation of this compound in various tissues. A study examining serum, liver, and brain concentrations found that N-desmethyl derivatives became the dominant species midway through the 480-minute experiment.[3]

Table 2: Concentration of this compound in Rat Tissues Following Oral U-47700 Administration [3]

| U-47700 Dose (mg/kg) | Time Point (min) | Tissue | This compound Concentration (ng/mL or ng/g) |

| 1 | 30 | Serum | ~180 |

| 1 | 90 | Serum | ~200 |

| 5 | 30 | Serum | ~625 |

| 5 | 90 | Serum | ~500 |

| 1 | 90 | Liver | Mainly observed |

| 1 | 90 | Brain | Mainly observed |

Note: Quantitative data for liver and brain were not provided, but the study noted that at a 1 mg/kg dose, the formation of the N-desmethyl derivative was mainly observed in these tissues after 90 minutes.[3]

Metabolic Pathway and Enzymology

The biotransformation of U-47700 to this compound is a Phase I metabolic reaction, specifically an N-demethylation.[3][4] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3] In silico predictions and in vitro studies have suggested the involvement of isoforms such as CYP1A2 and CYP2C19 in the demethylation process.[3] The subsequent metabolite, N,N-didesmethyl-U-47700, is formed through further demethylation.

Metabolic pathway of U-47700 to its N-desmethylated metabolites.

While this compound is a major metabolite, it exhibits significantly lower binding affinity for the µ-opioid receptor compared to the parent compound, suggesting it does not contribute significantly to the primary pharmacological effects of U-47700.[2][5]

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies that have characterized the formation of this compound.

Study 1: Pharmacokinetics in Sprague-Dawley Rats[1]

-

Animal Model: Male Sprague-Dawley rats fitted with intravenous catheters.

-

Drug Administration: U-47700 HCl was administered via subcutaneous (s.c.) injection at doses of 0.3, 1.0, or 3.0 mg/kg.

-

Sample Collection: Blood samples (0.3 mL) were collected via the intravenous catheters at 15, 30, 60, 120, 240, and 480 minutes post-injection. Plasma was separated for analysis.

-

Analytical Method: Plasma concentrations of U-47700, this compound, and N,N-Didesmethyl-U-47700 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The linear range for this compound was 0.1–100 ng/mL, with a limit of detection of 0.05 ng/mL.[1]

Study 2: Tissue Distribution in Wistar Rats[3]

-

Animal Model: Male Wistar rats.

-

Drug Administration: U-47700 solution was administered orally (p.o.) through a gastric tube at doses of 1 and 5 mg/kg body weight.

-

Sample Collection: Animals were decapitated at 30 and 90 minutes post-administration. Blood, liver, and brain tissues were collected. Serum was separated from the blood.

-

Analytical Method: U-47700 and its metabolites in the collected tissues were analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Calibration curves were constructed by spiking tissue homogenates from naive rats with known concentrations of the analytes.[3]

Generalized experimental workflow for in vivo U-47700 metabolism studies.

Conclusion

In vivo animal models, predominantly rats, have been essential in elucidating the metabolic pathway of U-47700 to this compound.[1][3] The data consistently show that N-demethylation is a primary and rapid metabolic process. While this compound is found in significant concentrations in plasma and various tissues, its contribution to the opioid activity of the parent compound appears to be minimal due to its reduced receptor affinity.[5] The detailed protocols and quantitative data summarized in this guide provide a solid foundation for further research, including the investigation of drug-drug interactions, the development of improved analytical methods for forensic purposes, and a deeper understanding of the toxicology of novel synthetic opioids.

References

- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Are pigs a suitable animal model for in vivo metabolism studies of new psychoactive substances? A comparison study using different in vitro/in vivo tools and U-47700 as model drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market | MDPI [mdpi.com]

The Role of Cytochrome P450 in the Formation of N-Desmethyl-U-47700: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-47700, a potent synthetic opioid, undergoes extensive metabolism in the body, primarily through N-demethylation to form its major metabolite, N-desmethyl-U-47700. This biotransformation is critical for understanding the drug's pharmacokinetic profile, toxicological implications, and for the development of effective analytical detection methods. This technical guide provides a comprehensive overview of the role of the cytochrome P450 (CYP450) enzyme system in the formation of this compound. It consolidates findings from in vitro and in silico studies, presents detailed experimental protocols for identifying the specific CYP450 isoenzymes involved, and summarizes key quantitative data. Visual diagrams are provided to illustrate the metabolic pathway and experimental workflows.

Introduction

U-47700 is a synthetic opioid agonist that has been associated with numerous adverse health effects.[1] The metabolic fate of U-47700 is a key factor in its overall pharmacological and toxicological profile. The primary metabolic pathway is N-demethylation, resulting in the formation of this compound.[1][2] This metabolite is frequently detected in biological samples from individuals exposed to U-47700 and is a crucial marker in forensic and clinical toxicology.[2][3] Understanding the specific enzymes responsible for this metabolic conversion is essential for predicting drug-drug interactions, assessing inter-individual variability in metabolism, and developing strategies to mitigate toxicity.

Metabolic Pathway of U-47700 to this compound

The biotransformation of U-47700 is primarily a Phase I metabolic process, catalyzed by the cytochrome P450 superfamily of enzymes. The main reaction is the removal of a methyl group from the dimethylamino moiety of the U-47700 molecule, leading to the formation of this compound.[1][4] A subsequent demethylation can also occur, forming N,N-didesmethyl-U-47700.[2][4]

Role of Cytochrome P450 Isoenzymes

While the involvement of the CYP450 system is established, the specific isoenzymes responsible for the N-demethylation of U-47700 have been primarily suggested through computational modeling.

In Silico Predictions

An in silico assessment using ADMET Predictor software has indicated that the N-demethylation of U-47700 to its primary and secondary desmethyl derivatives is likely mediated by CYP1A2 and CYP2C19 .[2][5] The same study suggested the involvement of CYP3A4, CYP2C9, and CYP2D6 in the overall biotransformation of U-47700, with CYP3A4 potentially playing a role in hydroxylation reactions.[2][5] It is crucial to note that these are computational predictions and require experimental verification.

Experimental Protocols for CYP450 Isoenzyme Identification

To experimentally determine the specific CYP450 isoenzymes involved in this compound formation, two primary methods are employed: incubation with recombinant human CYP enzymes and chemical inhibition assays using human liver microsomes.

Protocol 1: Metabolism of U-47700 using Recombinant Human CYP Isoenzymes

This method directly assesses the capacity of individual CYP isoenzymes to metabolize U-47700.

Objective: To identify which recombinant human CYP450 isoenzymes can produce this compound from U-47700.

Materials:

-

U-47700

-

Recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a system like baculovirus-infected insect cells

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

This compound analytical standard

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific recombinant CYP isoenzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding U-47700 (e.g., at a final concentration of 1-10 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes), with gentle agitation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample to pellet the protein.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

-

Include negative controls (without NADPH or without the enzyme) to ensure the observed metabolite formation is enzymatic.

Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)

This assay uses specific chemical inhibitors to block the activity of individual CYP isoenzymes in a complex system like HLM, thereby inferring the contribution of each isoenzyme to the metabolism of U-47700.

Objective: To determine the relative contribution of major CYP450 isoenzymes to the formation of this compound in human liver microsomes.

Materials:

-

U-47700

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (100 mM, pH 7.4)

-

Specific CYP450 inhibitors (see Table 1)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare reaction mixtures containing HLM, phosphate buffer, and a specific CYP450 inhibitor (or vehicle control).

-

Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

-

Add U-47700 to the mixtures.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a pre-determined time within the linear range of metabolite formation.

-

Terminate the reaction with ice-cold acetonitrile.

-

Process the samples as described in Protocol 1.

-

Compare the rate of this compound formation in the presence of each inhibitor to the vehicle control to calculate the percent inhibition.

Table 1: Example CYP450 Isoenzymes and Corresponding Chemical Inhibitors

| CYP Isoenzyme | Selective Chemical Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Quantitative Data Summary

The available literature provides quantitative data on the concentrations of U-47700 and its metabolites in biological fluids and their activity at the µ-opioid receptor. No enzymatic kinetic data (Km, Vmax) for this compound formation has been published to date.

Table 2: Concentrations of U-47700 and its Metabolites in Postmortem Blood Samples (n=12) [3]

| Analyte | Concentration Range (ng/mL) |

| U-47700 | 83 - 24,000 |

| This compound | 2.0 - 7,520 |

| N,N-didesmethyl-U-47700 | 18 - 1,947 |

Table 3: In Vitro µ-Opioid Receptor (MOR) Activation Potential [6]

| Compound | Potency (EC50, nM) | Efficacy (Emax, % relative to hydromorphone) |

| U-47700 | 186 | 183% |

| This compound | 3,770 | 127% |

| N,N-didesmethyl-U-47700 | >5,000 | 39.2% |

Conclusion

The N-demethylation of U-47700 to its primary metabolite, this compound, is a critical metabolic pathway mediated by the cytochrome P450 system. While in silico models predict the involvement of CYP1A2 and CYP2C19, experimental confirmation is still required. The detailed protocols provided in this guide outline the standard methodologies for the definitive identification and characterization of the specific CYP450 isoenzymes responsible for this biotransformation. Such studies are essential for a complete understanding of the pharmacology and toxicology of U-47700 and will provide valuable data for drug development professionals and the broader scientific community. The quantitative data indicate that while the N-desmethyl metabolites are less potent at the µ-opioid receptor, they are found in significant concentrations in biological samples, highlighting their importance in toxicological analysis.[3][6]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for detecting N-Desmethyl-U-47700 in urine

Application Notes: Detection of N-Desmethyl-U-47700 in Urine

Introduction